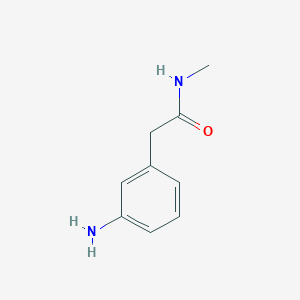
2-(3-aminophenyl)-N-methylacetamide
Übersicht
Beschreibung
2-(3-aminophenyl)-N-methylacetamide is a chemical compound. It is also known as 3-Aminophenylacetic acid . The molecular formula of this compound is C8H9NO2 and it has a molecular weight of 151.17 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of 2-(3-aminophenyl)-N-methylacetamide can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in the literature .Wissenschaftliche Forschungsanwendungen
-
Photophysical Properties of Europium Complexes
- Field : Materials Science
- Application : Aminophenyl-based polyfluorinated β-diketonates, such as 2-(3-aminophenyl)-N-methylacetamide, are used in the synthesis of europium complexes. These complexes have been studied for their photophysical properties .
- Method : The complexes are synthesized and characterized, and their photophysical properties are studied. The excitation maximum of these complexes can be shifted to the visible region by modifying the β-diketonate ligand system .
- Results : The triphenylamine based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) .
-
Antiparasitic Activity
- Field : Medicinal Chemistry
- Application : Substituted 2-(3-aminophenyl)imidazopyridine analogues, which could include 2-(3-aminophenyl)-N-methylacetamide, have been found to have strong in vitro antiparasitic activity .
- Method : The compounds are synthesized and their antiparasitic activity is tested in vitro .
- Results : One compound was found to have strong in vitro antiparasitic activity with an EC50 of 2 nM. It also had good oral bioavailability, and good plasma and brain exposure in mice .
-
Diseases of Neglected Populations (DNPs)
- Field : Medicinal Chemistry
- Application : Imidazopyridines (IMPs), which could include 2-(3-aminophenyl)-N-methylacetamide, have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
- Method : The compounds are synthesized and their antiparasitic activity is tested in vitro .
- Results : One compound was found to have strong in vitro antiparasitic activity with an EC50 of 2 nM. It also had good oral bioavailability, and good plasma and brain exposure in mice .
-
Synthesis of Novel Aromatic Polyimides
- Field : Polymer Chemistry
- Application : Aromatic polyimides (PIs) were prepared from a new aromatic diamine monomer derived from the rigid ring dibenzofuran . These PIs could potentially include 2-(3-aminophenyl)-N-methylacetamide.
- Method : The compounds are synthesized and their properties are characterized .
- Results : All PIs were obtained in high yield and the inherent viscosities were in the range of 0.60 and 0.74 dL g−1 .
-
Diseases of Neglected Populations (DNPs)
- Field : Medicinal Chemistry
- Application : Imidazopyridines (IMPs), which could include 2-(3-aminophenyl)-N-methylacetamide, have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
- Method : The compounds are synthesized and their antiparasitic activity is tested in vitro .
- Results : One compound was found to have strong in vitro antiparasitic activity with an EC50 of 2 nM. It also had good oral bioavailability, and good plasma and brain exposure (in mice) .
-
Synthesis of Novel Aromatic Polyimides
- Field : Polymer Chemistry
- Application : Aromatic polyimides (PIs) were prepared from a new aromatic diamine monomer derived from the rigid ring dibenzofuran . These PIs could potentially include 2-(3-aminophenyl)-N-methylacetamide.
- Method : The compounds are synthesized and their properties are characterized .
- Results : All PIs were obtained in high yield and the inherent viscosities were in the range of 0.60 and 0.74 dL g−1 .
Safety And Hazards
Zukünftige Richtungen
There are ongoing research efforts to explore the potential applications of similar compounds. For instance, substituted 2-(3-aminophenyl)oxazolopyridine core was used as a starting point for the development of substituted 2-phenylimidazopyridines as anti-HAT (anti-human African trypanosomiasis) agents .
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEMWAFRDCOQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651557 | |
| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-methylacetamide | |
CAS RN |
58730-35-1 | |
| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



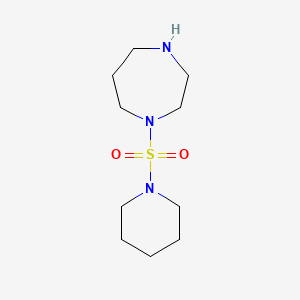

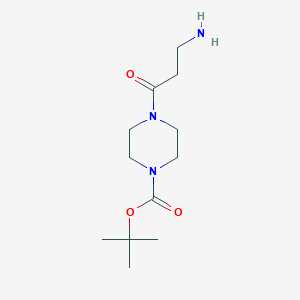
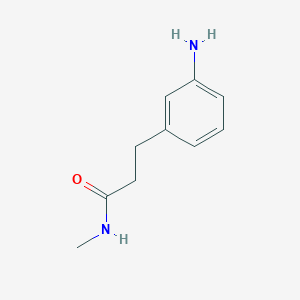


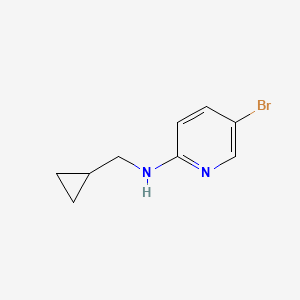
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)

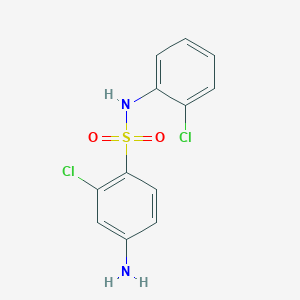
![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)
![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

